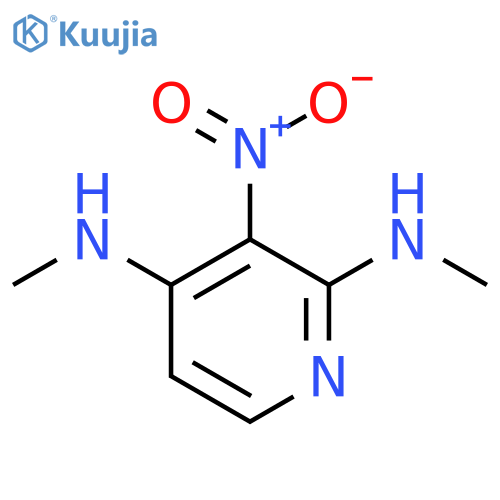

Cas no 1042154-36-8 (N2,N4-Dimethyl-3-nitropyridine-2,4-diamine)

1042154-36-8 structure

商品名:N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

CAS番号:1042154-36-8

MF:C7H10N4O2

メガワット:182.17990064621

MDL:MFCD22689892

CID:4559713

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine 化学的及び物理的性質

名前と識別子

-

- N2,N4-dimethyl-3-nitropyridine-2,4-diamine

- 2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine

- N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

-

- MDL: MFCD22689892

- インチ: 1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10)

- InChIKey: TZKULECVAKNAJY-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C(=NC=CC=1NC)NC)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 82.8

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB445634-1 g |

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine; min. 95% |

1042154-36-8 | 1g |

€1,100.90 | 2023-07-18 | ||

| Chemenu | CM321068-1g |

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine |

1042154-36-8 | 95% | 1g |

$968 | 2021-08-18 | |

| TRC | B413095-10mg |

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine |

1042154-36-8 | 10mg |

$ 50.00 | 2022-06-01 | ||

| Enamine | EN300-747071-1.0g |

N2,N4-dimethyl-3-nitropyridine-2,4-diamine |

1042154-36-8 | 95% | 1.0g |

$528.0 | 2024-05-23 | |

| abcr | AB445634-1g |

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, min. 95%; . |

1042154-36-8 | 1g |

€1100.90 | 2025-02-15 | ||

| Advanced ChemBlocks | O30950-1g |

N2,N4-dimethyl-3-nitropyridine-2,4-diamine |

1042154-36-8 | 95% | 1g |

$870 | 2024-05-20 | |

| Enamine | EN300-747071-5.0g |

N2,N4-dimethyl-3-nitropyridine-2,4-diamine |

1042154-36-8 | 95% | 5.0g |

$1530.0 | 2024-05-23 | |

| Enamine | EN300-747071-0.25g |

N2,N4-dimethyl-3-nitropyridine-2,4-diamine |

1042154-36-8 | 95% | 0.25g |

$216.0 | 2024-05-23 | |

| Advanced ChemBlocks | O30950-5g |

N2,N4-dimethyl-3-nitropyridine-2,4-diamine |

1042154-36-8 | 95% | 5g |

$3045 | 2024-05-20 | |

| Matrix Scientific | 189316-5g |

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine |

1042154-36-8 | 5g |

$3060.00 | 2023-09-07 |

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1042154-36-8 (N2,N4-Dimethyl-3-nitropyridine-2,4-diamine) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1042154-36-8)N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

清らかである:99%

はかる:1g

価格 ($):805.0